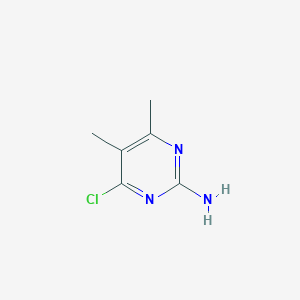
(3,4-Dimethylphenyl)(phenyl)methanol
Descripción general
Descripción
“(3,4-Dimethylphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as "3,4-Dimethylbenzyl alcohol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a methanol group . The InChI code for this compound is 1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a melting point of 62-65 °C (lit.), a boiling point ofAplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
(3,4-Dimethylphenyl)(phenyl)methanol has been utilized in synthesizing derivatives that exhibit significant antimicrobial and antioxidant properties. A study detailed the synthesis of such derivatives through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. These derivatives were tested against various bacterial and fungal strains, showing promising results in antimicrobial activity (G.Thirunarayanan, 2015).
Catalytic Activities in Organic Reactions
Another aspect of this compound's utility is seen in its role in catalyzing certain organic reactions. For instance, the catalytic activity of PdII compounds supported by 1,10-phenanthroline or bidentate diarylphosphane ligand L4X has been studied in the reaction of nitrobenzene with CO in methanol. This research provides insights into the selectivity and efficiency of these catalyst systems (T. J. Mooibroek, E. Bouwman, & E. Drent, 2012).
Photophysical Studies
Photophysical properties of derivatives of this compound have been extensively studied. For example, the fluorescence properties of certain derivatives in varying media, including organic solvents and protein environments, have been examined, providing valuable information for potential applications in fluorescence studies (Anil Kumar Singh & Manjula Darshi, 2004).
Organocatalysis
The compound has also been employed in organocatalytic processes. For instance, derivatives of this compound have been used as catalysts in enantioselective Michael addition reactions. This showcases its utility in asymmetric synthesis, contributing to the creation of chiral molecules with potential pharmaceutical applications (A. Lattanzi, 2006).
Supramolecular Chemistry
In supramolecular chemistry, studies have shown how certain derivatives form different supramolecular aggregates, illustrating the compound's utility in understanding and designing molecular assemblies with specific properties (A. Kalita, Kamna Sharma, & R. Murugavel, 2014).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAGXZRHDPERJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)



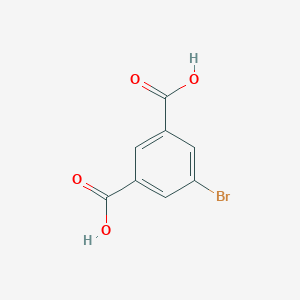
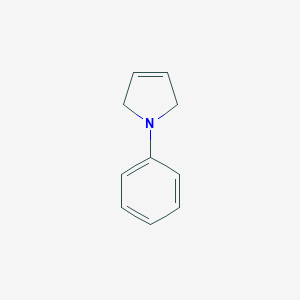
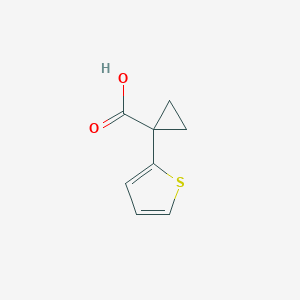
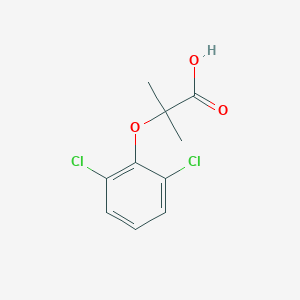
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)
